

Physicochemical properties of Hydroxysafflor yellow A

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An In-depth Technical Guide to the Physicochemical Properties of Hydroxysafflor Yellow A

Introduction

Hydroxysafflor yellow A (HSYA) is a principal, water-soluble quinochalcone C-glycoside extracted from the flowers of safflower, Carthamus tinctorius L.[1][2][3][4] It is the most abundant and bioactive flavonoid constituent in safflower, often comprising up to 85-90% of the total safflower yellow pigments[3]. HSYA is recognized for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticoagulant effects, making it a key component in treatments for cardiovascular and cerebrovascular diseases. Despite its therapeutic potential, the clinical application of HSYA is often hampered by its chemical instability and low oral bioavailability. This guide provides a comprehensive overview of the core physicochemical properties of HSYA, detailed experimental protocols for its analysis, and insights into its interaction with key biological signaling pathways.

Physicochemical Properties

HSYA presents as a yellow, amorphous powder. Its chemical structure, featuring a C-glycoside bond and multiple phenolic hydroxyl groups, dictates its physical and chemical behavior, particularly its solubility and stability.

Data Summary



The key physicochemical parameters for Hydroxysafflor Yellow A are summarized in the table below for quick reference.

Property	Value	Citations
Molecular Formula	C27H32O16	
Molecular Weight	612.53 g/mol	-
Appearance	Yellow to orange-yellow amorphous powder	_
Solubility	- High: Water, DMSO, Methanol, Ethanol, Pyridine- Low/Insoluble: Ethyl acetate, Chloroform, Benzene, Ether	
UV Absorption (λmax)	403 nm (in methanol/acetonitrile)399 nm (densitometric analysis)	_
pKa (Predicted)	4.50 ± 1.00	
Stability Profile	- Unstable under alkaline (especially pH 9), high temperature (>60 °C), and light exposure Degrades under strong acidic conditions Stabilizers like EDTA and ascorbic acid can improve light stability.	

Experimental Protocols

Accurate characterization of HSYA requires standardized analytical methods. The following sections detail protocols for quantification, purity assessment, and stability analysis.

Protocol: Quantification and Purity by HPLC

This method is used to determine the concentration and purity of HSYA in a sample.



- System: A High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) or UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 μm).
- Mobile Phase:
 - Solvent A: 0.1% to 0.2% aqueous formic acid.
 - Solvent B: Acetonitrile.
- Elution Program: A gradient elution is typically employed. An example program is:
 - 0–12 min: 10%–22% B
 - 12–20 min: 22%–26% B
 - 20–30 min: 26%–95% B. The column should be re-equilibrated for a sufficient time (e.g., 10 minutes) between injections.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Injection Volume: 10 μL.
- Detection: Monitor absorbance at 403 nm, the maximum absorption wavelength for HSYA.
- Quantification: Create a calibration curve by injecting known concentrations of an HSYA standard. The concentration of HSYA in unknown samples is determined by comparing its peak area to the standard curve.

Protocol: pH Stability Assessment

This protocol determines the degradation kinetics of HSYA across a range of pH values.

 Buffer Preparation: Prepare a series of buffer solutions spanning the desired pH range (e.g., pH 1 to 13).

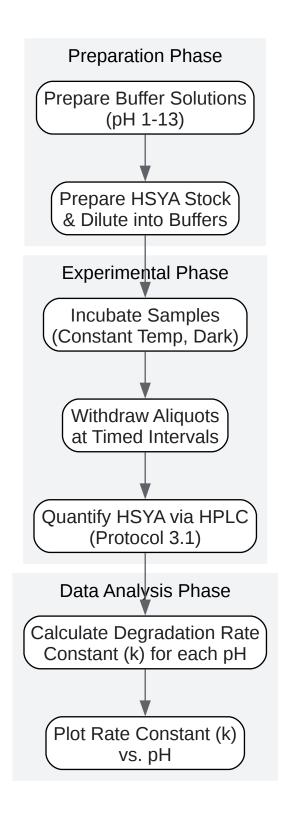


- Sample Preparation: Prepare a stock solution of HSYA in a suitable solvent (e.g., methanol). Dilute the stock solution into each buffer to a known final concentration (e.g., 45 µg/mL).
- Incubation: Seal the solutions in light-proof containers and incubate at a constant temperature (e.g., 25 °C).
- Time-Point Sampling: Withdraw aliquots from each pH solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
- Analysis: Immediately analyze each aliquot using the HPLC method described in Protocol
 3.1 to quantify the remaining HSYA concentration.
- Data Analysis: For each pH value, plot the natural logarithm of the HSYA concentration versus time. The degradation of HSYA typically follows first-order kinetics. The slope of the line gives the negative degradation rate constant (-k). The pH profile of stability is determined by plotting the rate constant (k) versus pH.

Workflow Visualization: pH Stability Assessment

The logical flow for determining the pH-dependent stability of HSYA is outlined below.





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Workflow for pH Stability Assessment of HSYA.



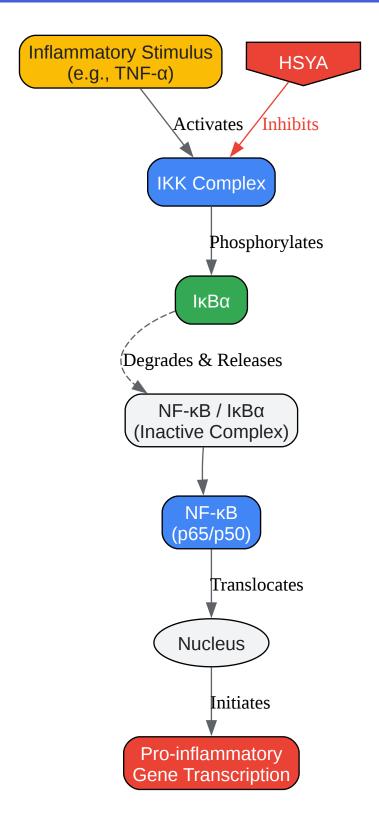
Biological Activity and Modulated Signaling Pathways

HSYA exerts its diverse pharmacological effects by modulating several critical intracellular signaling pathways. Its anti-inflammatory, antioxidant, and cell-regulatory actions are primarily attributed to its interactions with the NF-kB, PI3K/Akt, and Nrf2/HO-1 pathways.

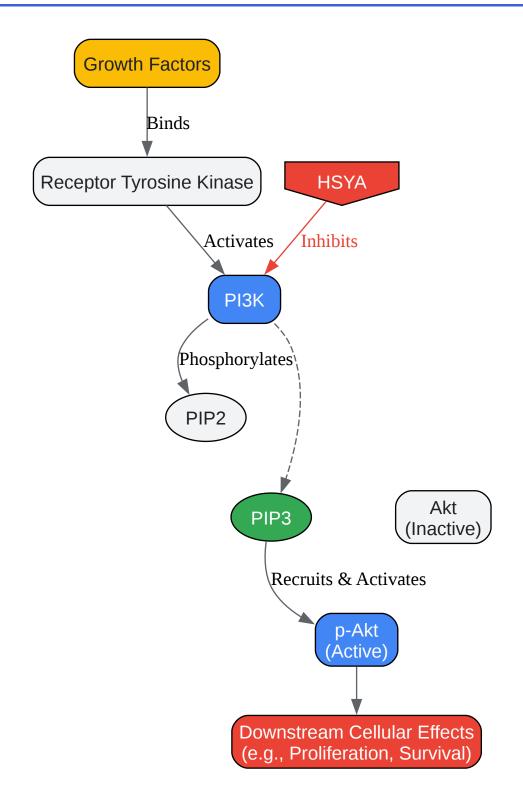
Inhibition of the NF-kB Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. In response to inflammatory stimuli like TNF- α , the I κ B kinase (IKK) complex phosphorylates the inhibitory protein I κ B α , leading to its degradation. This frees NF- κ B (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. HSYA has been shown to suppress the activation of the NF- κ B pathway, thereby exerting potent anti-inflammatory effects.

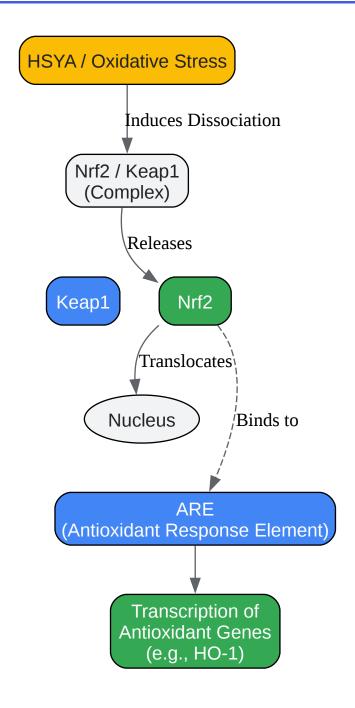












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